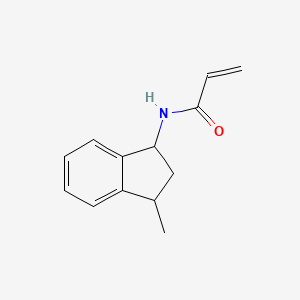
N-(3-Methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide: is an organic compound that belongs to the class of indenyl derivatives. This compound features a prop-2-enamide group attached to a 3-methyl-2,3-dihydro-1H-inden-1-yl moiety. Indenyl derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-methyl-2,3-dihydro-1H-indene, which can be obtained through the hydrogenation of 3-methylindene.
Amidation Reaction: The 3-methyl-2,3-dihydro-1H-indene is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: N-(3-Methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, converting the double bond in the prop-2-enamide group to a single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Saturated amides.
Substitution: Various substituted indenyl derivatives.
科学的研究の応用
Chemistry: N-(3-Methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, this compound can be used to study the interactions of indenyl derivatives with biological macromolecules, providing insights into their potential therapeutic applications.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3-Methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indenyl moiety can bind to active sites, modulating the activity of these targets and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
- N-(2,3-Dihydro-1H-inden-1-yl)prop-2-enamide
- N-(3-Methyl-1H-inden-1-yl)prop-2-enamide
- N-(3-Methyl-2,3-dihydro-1H-inden-1-yl)but-2-enamide
Uniqueness: N-(3-Methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is unique due to the presence of the 3-methyl group on the indenyl moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets.
特性
IUPAC Name |
N-(3-methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-13(15)14-12-8-9(2)10-6-4-5-7-11(10)12/h3-7,9,12H,1,8H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNDJBFQJLJXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














